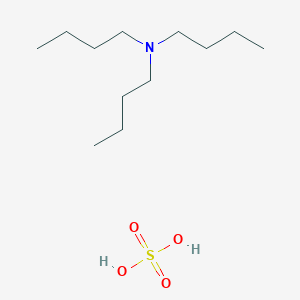![molecular formula C19H22N4O3 B14602256 3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid CAS No. 60568-55-0](/img/structure/B14602256.png)
3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid is an organic compound known for its unique structure and properties It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which contains an acetamido group and a diethylamino group, while the other is a benzoic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid typically involves the diazotization of 2-acetamido-4-(diethylamino)aniline followed by coupling with benzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of 3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various biochemical effects. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, influencing its activity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid
- 2-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid
- 3-{(E)-[2-Acetamido-4-(dimethylamino)phenyl]diazenyl}benzoic acid
Uniqueness
3-{(E)-[2-Acetamido-4-(diethylamino)phenyl]diazenyl}benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both acetamido and diethylamino groups provides distinct electronic and steric effects, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60568-55-0 |
|---|---|
Formule moléculaire |
C19H22N4O3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
3-[[2-acetamido-4-(diethylamino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H22N4O3/c1-4-23(5-2)16-9-10-17(18(12-16)20-13(3)24)22-21-15-8-6-7-14(11-15)19(25)26/h6-12H,4-5H2,1-3H3,(H,20,24)(H,25,26) |
Clé InChI |
LQJGIRQLJCLOEE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=CC=CC(=C2)C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphorane, [(2-chlorophenyl)methylene]triphenyl-](/img/structure/B14602180.png)



![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)


![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)

![1-Azido-2-[2-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14602243.png)




